Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate” is a chemical compound with the CAS Number: 79361-42-5 . It has a molecular weight of 200.22 . The IUPAC name for this compound is methyl [(4-hydroxy-2-pyrimidinyl)sulfanyl]acetate .
Molecular Structure Analysis
The InChI code for “Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate” is 1S/C7H8N2O3S/c1-12-6(11)4-13-7-8-3-2-5(10)9-7/h2-3H,4H2,1H3,(H,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate” is stored at ambient temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Biological Activity
Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate and its derivatives are primarily utilized in the synthesis of heterocyclic compounds. For instance, derivatives of 6-methyl 2-thiouracil have been synthesized, resulting in new Schiff bases and 1,3-oxazepine derivatives. These compounds were identified using various spectral methods and tested for antimicrobial activity against different bacterial strains, showing significant antibacterial properties (Mohammad, Ahmed, & Mahmoud, 2017).
Synthesis and Structural Analysis
The compound is also pivotal in the synthesis of other complex molecular structures. It has been used in synthesizing derivatives that undergo characterization by techniques like X-ray diffraction and spectral analysis to understand the molecular and crystal structure (Ji, 2006).
Tautomerism Studies
Studies on molecules related to Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate, such as 4-hydroxypyrimidine and S-methyl-2-thiouracil, have been conducted to understand tautomerism and the effects of substituents on the stability of tautomers. These studies are crucial in comprehending the fundamental chemical properties and reactions of these compounds (Giuliano et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(11)4-13-7-8-3-2-5(10)9-7/h2-3H,4H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZJYXYECJOTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343180 |
Source
|
Record name | Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate | |
CAS RN |
79361-42-5 |
Source
|
Record name | Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.